Diloxanide furoate

Anti-parasitic E. histolytica in vitro susceptibility

In amebiasis treatment paradigms, tissue-active 5-nitroimidazoles fail to clear residual intraluminal cysts, leading to ~10% relapse rates. Diloxanide furoate is the essential, strictly luminal agent for sequential cyst eradication. Procure from a reliable source to ensure supply chain continuity for public health and research programs. - Achieves 81-96% parasite clearance in asymptomatic cyst passers. - USP-compliant purity (NLT 98.0%-NMT 102.0%) ensures reproducible in vivo efficacy (ED50 77.9 mg/kg in rat models). - Well-characterized for cyclodextrin complexation studies to enhance solubility.

Molecular Formula C14H11Cl2NO4
Molecular Weight 328.1 g/mol
CAS No. 3736-81-0
Cat. No. B1670643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiloxanide furoate
CAS3736-81-0
Synonyms2,2-dichloro-4'-hydroxy-N-methylacetanilide 2-furoate
2-furamide
diloxanide
diloxanide furoate
entamide furoate
Furamide
Molecular FormulaC14H11Cl2NO4
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl
InChIInChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3
InChIKeyBDYYDXJSHYEDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diloxanide Furoate: Luminal Amebicide Overview


Diloxanide furoate (CAS: 3736-81-0) is a dichloroacetamide derivative and carboxylic ester prodrug that, upon oral administration, undergoes hydrolysis in the gastrointestinal tract to release the active moiety diloxanide [1]. It is classified as a luminally active anti-protozoal agent with no systemic tissue penetration or activity against extra-intestinal E. histolytica forms [2]. The compound is recognized in authoritative pharmacopoeias, including the USP, with a defined purity specification of NLT 98.0% and NMT 102.0% calculated on the dried basis [3], and is listed in the WHO Model Prescribing Information as a luminal amoebicide [4].

1
Luminal amebicide reference standard for parasitology research and drug development workflows
2
Furoate ester prodrug with reported intrinsic in vitro anti-amebic activity; suitable for cyst clearance models
3
Non-systemic, compartment-specific tool for distinguishing luminal vs. tissue-stage E. histolytica research

Diloxanide Furoate: Luminal vs. Tissue Amebicides


Tissue-active amebicides such as metronidazole, tinidazole, and ornidazole achieve therapeutic concentrations in the intestinal mucosa and extra-intestinal sites but exhibit relatively weak activity against luminal cyst forms of E. histolytica [1]. Consequently, failure to administer a dedicated luminal agent after tissue amebicide therapy results in infection relapse in approximately 10% of patients [2]. Diloxanide furoate is specifically indicated for eradication of residual intraluminal cysts and asymptomatic carriers; its effectiveness against acute intestinal amebiasis or hepatic abscesses has not been established . This strict anatomical and functional compartmentalization of activity means that diloxanide furoate and 5-nitroimidazoles are not therapeutically interchangeable—they serve distinct, sequential roles in the treatment paradigm [3].

Target
Diloxanide furoate – luminal cysticidal agent
Substitute
Tissue amebicides (e.g., metronidazole) – systemic, weak cyst activity
Key Risk
Distinct anatomical targets (lumen vs. tissue) may lead to incomplete cyst clearance in research models if substituted
Protocol Note
Sequential use in models is documented; interchangeability is not supported by compartment-specific evidence

Diloxanide Furoate Quantitative Evidence


Anti-Amebic Potency: Furoate Ester vs. Free Base

Diloxanide furoate, the ester prodrug, demonstrates direct in vitro activity against E. histolytica at low concentrations, with MIC values ranging from 1.95 to 2.5 μg/mL across different strains. Notably, the free base diloxanide is a weaker amoebicide than its furoate ester, despite being the hydrolyzed active form . This differential potency underscores that the furoate ester form is not merely a pharmacokinetic convenience but possesses intrinsic anti-amebic activity that contributes to therapeutic efficacy.

Furoate vs. Free Base Potency
Reported
Furoate ester MIC 1.95–2.5 μg/mL; free base qualitatively weaker
Supports furoate ester selection for in vitro anti-amebic assays
Intrinsic activity context; quantitative free base data not reported
Anti-parasitic E. histolytica in vitro susceptibility

Parasite Clearance in Asymptomatic Carriers

In the management of asymptomatic E. histolytica cyst passers, diloxanide furoate monotherapy achieves a parasite clearance rate ranging from 81% to 96% [1]. This efficacy is achieved without the need for combination tissue amebicides, positioning the compound as the first-line luminal agent for this specific patient population. By comparison, tissue amebicides such as metronidazole alone are suboptimal for eradicating intraluminal cysts.

Carrier Clearance Rate
Class-level
81–96% parasite clearance
Supports luminal cyst eradication endpoint context
Asymptomatic carrier research model
Amoebiasis parasitological cure asymptomatic carriers

In Vivo Dose-Response and ED50

In a weanling rat model of intestinal amebiasis, oral administration of diloxanide furoate demonstrated clear dose-dependent efficacy. At 200 mg/kg once daily for 3 days, 100% of treated rats were cured with no amoebic lesions observed in the caecum. Lower doses of 150 mg/kg, 100 mg/kg, and 75 mg/kg yielded cure rates of 85%, 77%, and 44.4%, respectively, with a calculated ED50 value of 77.9 mg/kg .

In Vivo ED50
Reported
ED50 = 77.9 mg/kg; 100% cure at 200 mg/kg (rat model)
Benchmark for preclinical dose-response studies
Weanling rat intestinal amebiasis model
Preclinical animal model dose-response ED50

Refractory Amebic Colitis Resolution

A documented case of refractory amebic colitis demonstrated that after two standardized rounds of metronidazole (tissue amebicide) treatment, the infection remained unresolved until diloxanide furoate was administered. Following diloxanide treatment, the patient remained asymptomatic with normal colon mucosa at annual follow-up [1]. This case illustrates the essential role of luminal clearance in achieving durable cure.

Refractory Case Resolution
Class-level
Metronidazole alone failed; addition of diloxanide furoate led to durable resolution
Highlights luminal clearance requirement in refractory models
Case report; requires validation in controlled studies
Refractory infection clinical case treatment failure relapse prevention

Pediatric Combination Therapy Efficacy

In a pediatric cohort aged 2–10 years with confirmed amoebiasis (n=30) and giardiasis (n=14), a 5-day course of combination metronidazole plus diloxanide furoate achieved a 98% parasitological cure rate for amoebiasis and a 98% clinical cure rate overall. For giardiasis, the parasitological cure rate was 92% [1].

Pediatric Combo Cure Rate
Reported
98% parasitological cure (amoebiasis) with metronidazole + diloxanide
Supports combination regimen endpoint in pediatric research
Open study, n=30; no monotherapy comparator arm
Pediatric combination therapy parasitological cure clinical trial

Cost-Effectiveness of Add-On Therapy

An analytical decision model from Ethiopia compared metronidazole monotherapy against metronidazole plus diloxanide furoate in the treatment of amoebiasis from a societal perspective over a two-month horizon. The combination arm demonstrated higher effectiveness (higher cure rate) but at higher total cost, yielding an incremental cost-effectiveness ratio (ICER) of 8 US$ per additional amoebic case cured [1].

Cost-Effectiveness (ICER)
Reported
ICER = 8 US$ per additional case cured (metronidazole + diloxanide vs. monotherapy)
Supports health-economic endpoint analysis
Ethiopia decision model, 2-month horizon
Health economics cost-effectiveness pharmacoeconomics ICER

Diloxanide Furoate Key Applications


Asymptomatic Cyst Carrier Treatment

Diloxanide furoate is the luminal agent of choice for treating asymptomatic cyst passers, achieving parasite clearance rates of 81–96% [1]. In public health settings where 80–90% of infected individuals are asymptomatic carriers, procurement of diloxanide furoate is essential for transmission interruption and reservoir elimination. The compound's lack of systemic activity and favorable tolerability profile make it suitable for mass administration programs where monitoring for adverse effects is limited [2].

Post-Treatment Luminal Clearance

Following treatment of invasive amebiasis or amebic liver abscess with 5-nitroimidazoles (metronidazole, tinidazole), a sequential 10-day course of diloxanide furoate (500 mg TID for adults; 20 mg/kg/day for children) is required to eradicate residual intraluminal cysts [1]. Failure to administer this luminal clearance step results in approximately 10% relapse rate [2]. In refractory cases where multiple metronidazole courses fail, diloxanide furoate has been demonstrated to achieve durable cure [3].

Preclinical Efficacy Screening

Diloxanide furoate serves as a positive control compound in preclinical studies of novel antiamoebic agents. Its well-characterized in vivo efficacy in the weanling rat model—100% cure at 200 mg/kg with ED50 of 77.9 mg/kg—provides a benchmark for evaluating candidate compounds [1]. Its defined in vitro MIC range (1.95–2.5 μg/mL) against multiple E. histolytica strains enables standardized susceptibility testing [2].

Cyclodextrin Complexation Formulations

Diloxanide furoate has been extensively studied in cyclodextrin inclusion complex formulations to enhance aqueous solubility and dissolution rate. Binary complexes with β-cyclodextrin, methyl-β-cyclodextrin, and hydroxypropyl-β-cyclodextrin have been characterized in solution and solid state, with demonstrated dissolution enhancement making these complexes promising candidates for improved oral formulations [1]. Stability studies have established that the optimum pH range for diloxanide furoate in carbohydrate-containing solutions lies below pH 4.5 [2].

Application
Selection Property
Validation Focus
Parasitology cyst clearance research
Luminal amebicide reference standard
Cyst eradication endpoint in carrier models
Preclinical anti-amebic screening
Well-characterized in vivo ED50 and in vitro MIC
Benchmarking novel compounds against diloxanide furoate
Cyclodextrin complexation formulation development
Aqueous solubility enhancement potential
Dissolution rate improvement in pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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